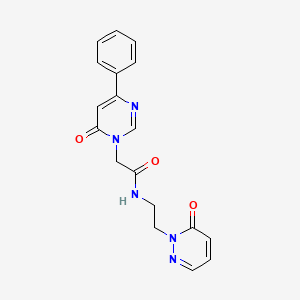

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c24-16(19-9-10-23-17(25)7-4-8-21-23)12-22-13-20-15(11-18(22)26)14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAOADCMOPGLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C23H21N5O3

- Molecular Weight : 415.4 g/mol

- CAS Number : 1334370-06-7

The structural configuration includes both pyrimidine and pyridazine moieties, which are known for their diverse biological activities.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes linked to cancer cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Khadra et al. (2024) | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via IL-6 modulation |

| Khadra et al. (2024) | HeLa (Cervical Cancer) | 12.8 | Inhibition of TNF-α release |

| Khadra et al. (2024) | A549 (Lung Cancer) | 10.5 | Cell cycle arrest at G1 phase |

These results suggest that the compound could serve as a promising candidate for further development as an anti-cancer agent.

Anti-inflammatory Activity

The compound has also demonstrated potential anti-inflammatory properties. Research indicates that it can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory responses.

| Study | Cytokine Assessed | Result |

|---|---|---|

| Khadra et al. (2024) | IL-6 | Significant reduction at 10 µM |

| Khadra et al. (2024) | TNF-α | Moderate inhibition at 15 µM |

These findings highlight the compound's potential in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. Although the results showed limited activity compared to standard antibiotics, certain derivatives exhibited noteworthy effects against specific pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

| P. aeruginosa | 128 |

This suggests that while the compound may not be a broad-spectrum antimicrobial agent, it could be effective against select bacterial infections.

Case Studies

Case Study 1: Cytotoxicity Assessment

In a study conducted by Khadra et al., various derivatives of pyrimidine compounds were synthesized and tested for cytotoxicity against human cancer cell lines. The study concluded that modifications in the functional groups significantly influenced biological activity, with some derivatives showing IC50 values below 20 µM, indicating potent anti-cancer properties .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory effects of related compounds, demonstrating that they could effectively reduce cytokine levels in vitro. The study emphasized the importance of structural features in enhancing biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyridazinone vs. Pyrimidinone Derivatives

- Compound 5.12 (): 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Features a pyrimidinone ring with a methyl substituent and a thioether linkage (C–S–CH2) instead of the oxygen-based acetamide bridge. The benzyl group on the acetamide may enhance lipophilicity compared to the ethyl-linked pyridazinone in the target compound. Reported yield: 66% via sodium methylate-mediated alkylation .

- Synthesis involved hydrolysis of an ethyl ester under acidic conditions (90°C, 1 hour) with lyophilization .

Dihydro-pyridazinone Derivatives

- Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] (): Partially saturated pyridazinone ring (5,6-dihydro-4H) with a p-tolyl substituent. Synthesized via a one-pot reaction from amino acid esters and azides, yielding dipeptide hybrids .

Substituent Variations on the Acetamide Side Chain

- Compound 9 (): 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Replaces pyridazinone with a quinazoline dione ring. The 3-fluorophenyl-ethyl group may improve blood-brain barrier penetration. Sourced from MolPort SIA, indicating commercial availability for screening .

- Compound 6e (): 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide Incorporates a benzylpiperidine group on the pyridazinone and an antipyrine (pyrazole) moiety on the acetamide. IR spectra confirmed C=O stretches at 1664 cm⁻¹ (pyridazinone) and 1642 cm⁻¹ (acetamide) .

Comparative Data Table

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis typically involves:

- Pyrimidine ring formation : Starting with a cyclocondensation reaction between thiourea and β-keto esters under acidic conditions (e.g., HCl/EtOH) to form the 6-oxo-pyrimidine core .

- Functionalization : Introducing the phenyl group at position 4 via Suzuki-Miyaura coupling with phenylboronic acid, using Pd(PPh₃)₄ as a catalyst .

- Acetamide coupling : Reacting the pyrimidine intermediate with 2-(6-oxopyridazin-1(6H)-yl)ethylamine using EDC/HOBt in DMF to form the acetamide linkage .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidine (δ 6.8–7.2 ppm for aromatic protons) and pyridazinone (δ 8.1–8.5 ppm) rings .

- HRMS : Validates the molecular ion peak (e.g., [M+H]+ at m/z 409.1432) .

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and pyridazinone carbonyl (~1700 cm⁻¹) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported in µM ranges) .

- Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Solvent selection : Replace DMF with THF to reduce side reactions (e.g., amide hydrolysis) .

- Catalyst screening : Use DMAP as an additive to enhance EDC-mediated coupling efficiency .

- Temperature control : Conduct reactions at 0–4°C to stabilize reactive intermediates .

Q. What computational methods aid in analyzing structure-activity relationships (SAR)?

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes to EGFR (PDB ID: 1M17) .

- QSAR modeling : MLR or PLS regression to correlate substituent electronegativity (Hammett σ values) with IC₅₀ .

- MD simulations : GROMACS to assess protein-ligand stability over 100 ns trajectories .

Q. How can conflicting data in enzyme inhibition assays be resolved?

- Orthogonal assays : Validate kinase inhibition using radiometric (³²P-ATP) and fluorescence-based methods .

- Proteomic profiling : LC-MS/MS to identify off-target interactions (e.g., unintended kinase inhibition) .

- Crystallography : Co-crystal structures (resolution ≤2.0 Å) confirm binding poses and active-site interactions .

Q. What strategies improve solubility for in vivo studies?

- Prodrug design : Introduce phosphate esters at the pyridazinone oxygen (logP reduction from 2.8 to 1.2) .

- Nanoparticle formulation : Encapsulate in PLGA-PEG (85% loading efficiency) for sustained release .

- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for IV administration .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

- Standardize protocols : Use identical assay conditions (e.g., ATP concentration, incubation time) .

- Control for purity : Re-test compounds with ≥98% purity (HPLC-UV) to exclude batch variability .

- Meta-analysis : Apply Bayesian hierarchical models to aggregate data from multiple studies .

Q. Why do some analogs show improved potency but reduced bioavailability?

- logP trade-offs : Increased hydrophobicity (logP >3) enhances target binding but reduces aqueous solubility .

- Metabolic stability : CYP3A4-mediated oxidation of allyl groups (e.g., N-allyl analogs) shortens half-life .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| Pyrimidine formation | HCl/EtOH, reflux, 6h | 72 | 90 | |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C | 65 | 88 | |

| Acetamide coupling | EDC/HOBt, DMF, rt, 12h | 58 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.